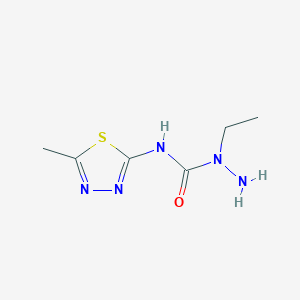
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl hydrazinecarboxylate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets bacterial and cancer cells, respectively .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A parent compound with a similar structure but lacking the ethyl and hydrazinecarboxamide groups.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: A precursor used in the synthesis of the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
57773-86-1 |
|---|---|
Molekularformel |
C6H11N5OS |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12) |
InChI-Schlüssel |
BMZFQNJSJZXOAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)NC1=NN=C(S1)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














